Several studies describe the synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol. One common approach involves the reduction of an ester precursor. For instance, a study describes the synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol from commercially available ethyl 1-methyl-1H-pyrazole-4-carboxylate. The synthetic route involves bromination of the ester followed by reduction using a suitable reducing agent like lithium aluminum hydride (LAH). []
For example, the alcohol group can be readily transformed into a leaving group, such as a mesylate or tosylate, enabling substitution reactions with a variety of nucleophiles. [, , ] The bromine atom can participate in various cross-coupling reactions, like the Suzuki-Miyaura coupling, to form a new carbon-carbon bond with aryl or alkenyl boronic acids. []
EGFR Inhibitors: (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol served as a crucial building block in developing potent and selective EGFR inhibitors targeting oncogenic EGFR mutants with minimal activity against wild-type EGFR. []
c-Met/Ron Inhibitors: This compound has been utilized in synthesizing dual c-Met/Ron inhibitors, specifically MK-8033 (11r), which is currently under investigation as a potential cancer treatment. These inhibitors exhibit preferential binding to the activated kinase conformation, offering a potential advantage over inactive form kinase inhibitors. []
MET Inhibitors: Researchers have leveraged (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol in the development of potent and selective MET inhibitors, such as AMG 337 (23), with high unbound target coverage and robust in vivo antitumor activity. []
ERK1/2 Inhibitors: The compound played a role in the synthesis of GDC-0994 (22), an orally bioavailable small molecule inhibitor selective for ERK kinase activity. This inhibitor shows promise in targeting the RAS/RAF/MEK/ERK signaling cascade, commonly activated in various cancers. []
Tubulin Polymerization Inhibitors: Derivatives of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol have been explored for their ability to inhibit tubulin polymerization, a key target for anticancer agents. One such derivative, compound 7d, displayed promising antiproliferative activity against various cancer cell lines and induced apoptosis. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4